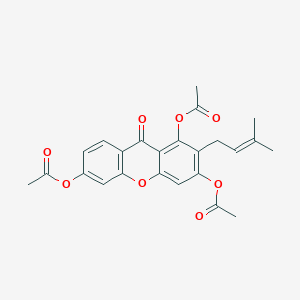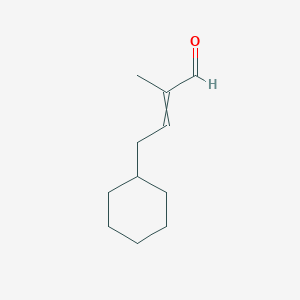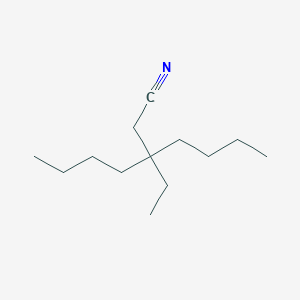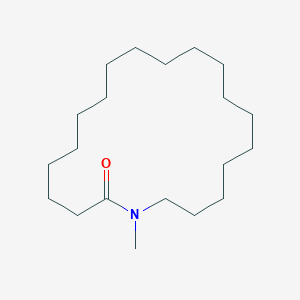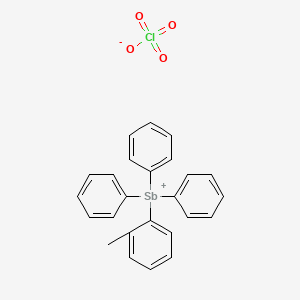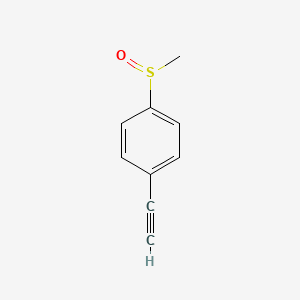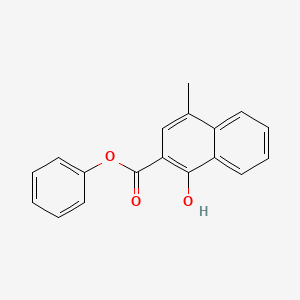
Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate is an organic compound that belongs to the class of aromatic esters. This compound features a phenyl group attached to a naphthalene ring system, which is further substituted with a hydroxyl group and a carboxylate ester. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate typically involves the esterification of 1-hydroxy-4-methylnaphthalene-2-carboxylic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and allow for easier separation of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-keto-4-methylnaphthalene-2-carboxylate.
Reduction: Formation of 1-hydroxy-4-methylnaphthalene-2-methanol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other aromatic compounds.
Mécanisme D'action
The mechanism of action of Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic nature of the compound allows it to participate in π-π interactions with other aromatic systems, potentially affecting enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Phenyl 1-hydroxy-2-naphthoate: Similar structure but different substitution pattern on the naphthalene ring.
Phenyl 1-hydroxy-4-methylnaphthalene-1-carboxylate: Similar structure but different position of the carboxylate group.
Uniqueness: Phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
91484-36-5 |
|---|---|
Formule moléculaire |
C18H14O3 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
phenyl 1-hydroxy-4-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14O3/c1-12-11-16(17(19)15-10-6-5-9-14(12)15)18(20)21-13-7-3-2-4-8-13/h2-11,19H,1H3 |
Clé InChI |
NHIRRNPHJIBNMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=CC=CC=C12)O)C(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


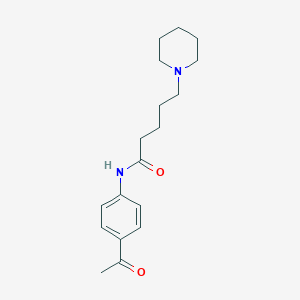
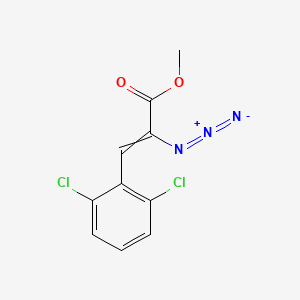
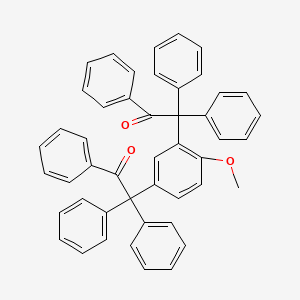


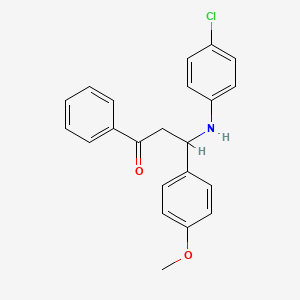
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
